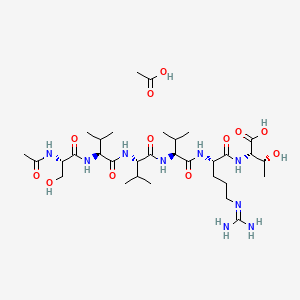
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and versatile applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, a propargyl group, and a polyethylene glycol (PEG) linker, which collectively contribute to its diverse chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide precursors The propargyl group is introduced through a propargylation reaction, which can be achieved using propargyl halides in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Functionalized derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid involves its interaction with molecular targets through its functional groups. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages. The PEG linker enhances solubility and biocompatibility, facilitating its use in biological systems. The phthalimide and glutarimide moieties contribute to the compound’s stability and reactivity, enabling its application in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid: Similar structure with an additional PEG unit, offering enhanced solubility and flexibility.
Phthalimidinoglutarimide-propargyl-O-C2-acid: Lacks the PEG linker, resulting in different solubility and reactivity profiles.
Uniqueness
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid stands out due to its balanced combination of functional groups, which provide a unique set of chemical properties. The presence of the PEG linker enhances its solubility and biocompatibility, making it suitable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C21H22N2O7 |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18-7-6-17(20(27)22-18)23-13-16-14(3-1-5-15(16)21(23)28)4-2-9-29-11-12-30-10-8-19(25)26/h1,3,5,17H,6-13H2,(H,25,26)(H,22,24,27) |
InChI-Schlüssel |
MKXYYRIWQITRHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
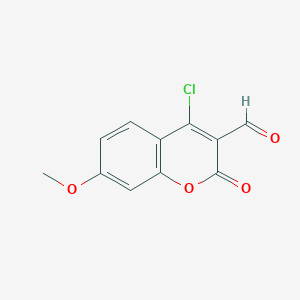
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
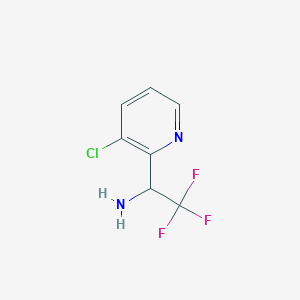


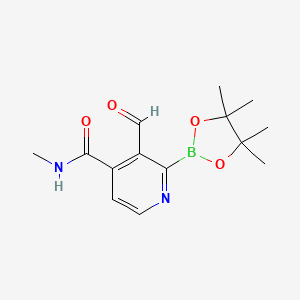

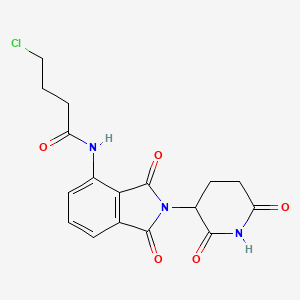
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
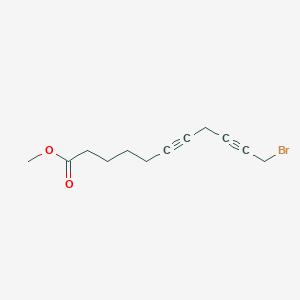
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)

